molecular formula C11H14O2 B2585039 1-(2-Methoxy-5-methylphenyl)propan-1-one CAS No. 82620-73-3

1-(2-Methoxy-5-methylphenyl)propan-1-one

Cat. No.: B2585039
CAS No.: 82620-73-3
M. Wt: 178.231
InChI Key: HXJFDGOJFTWPIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxy-5-methylphenyl)propan-1-one (CAS 82620-73-3) is a high-purity chemical compound supplied for research and development purposes. This aromatic ketone, with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol, serves as a versatile synthetic intermediate and building block in organic chemistry . This compound is structurally characterized by a propanone chain attached to a 2-methoxy-5-methylphenyl ring, a common pharmacophore in medicinal chemistry research. The scaffold is of significant interest in the development of novel chemical entities, including potential monoamine reuptake inhibitors and bupropion analogues investigated for various therapeutic applications . Its role as a precursor in the synthesis of more complex amines, such as 2-(2-Methoxy-5-methylphenyl)propan-2-amine, underscores its value in exploring structure-activity relationships . Researchers also utilize related propiophenone derivatives as chiral building blocks for the enantioselective synthesis of natural products and sesquiterpenes, which are valuable targets in drug discovery due to their diverse biological activities . Handling and Safety: Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. This product is intended for research use by qualified professionals in a controlled laboratory setting. Important Notice: This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. The information presented here is for informational purposes and is not a guarantee of product performance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-4-10(12)9-7-8(2)5-6-11(9)13-3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJFDGOJFTWPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 Methoxy 5 Methylphenyl Propan 1 One

Conventional Synthetic Routes

Conventional methods for the synthesis of aromatic ketones like 1-(2-methoxy-5-methylphenyl)propan-1-one have been widely used in organic chemistry for decades. These routes are typically well-understood and reliable, with Friedel-Crafts acylation being the most prominent example.

Friedel-Crafts Acylation Approaches for Propiophenone (B1677668) Derivatives

The most direct and common method for synthesizing this compound is the Friedel-Crafts acylation of 4-methylanisole (B47524). This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto an aromatic ring.

The reaction involves treating 4-methylanisole with an acylating agent, such as propanoyl chloride or propionic anhydride (B1165640), in the presence of a Lewis acid catalyst. The catalyst, typically aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), activates the acylating agent by forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of 4-methylanisole.

The methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups on the aromatic ring are both activating and ortho-, para-directing. Due to steric hindrance from the methoxy group at position 2, the incoming acyl group is predominantly directed to the position ortho to the methoxy group and meta to the methyl group, yielding the desired product, this compound.

Reaction Scheme: Starting Material: 4-methylanisole Reagent: Propanoyl chloride Catalyst: Aluminum chloride (AlCl₃) Product: this compound

Table 1: Typical Conditions for Friedel-Crafts Acylation

CatalystAcylating AgentSolventTemperatureNotes
AlCl₃ (Aluminum chloride)Propanoyl chlorideDichloromethane (CH₂Cl₂) or Carbon disulfide (CS₂)0°C to room temperatureStoichiometric amounts of catalyst are often required.
FeCl₃ (Ferric chloride)Propionic anhydrideNitrobenzeneRoom temperatureMilder catalyst compared to AlCl₃.

Alternative Synthetic Pathways Reported in Literature

While Friedel-Crafts acylation is the primary route, other classical methods can be adapted for the synthesis of this compound. One such alternative involves the oxidation of the corresponding secondary alcohol, 1-(2-methoxy-5-methylphenyl)propan-1-ol (B1427552).

This two-step approach first requires the synthesis of the alcohol precursor. This can be accomplished via a Grignard reaction between 2-methoxy-5-methylbenzaldehyde (B1297009) and ethylmagnesium bromide. The resulting secondary alcohol is then oxidized to the target ketone. A variety of oxidizing agents can be employed for this transformation, with the choice often depending on the desired scale and reaction conditions.

Table 2: Common Oxidizing Agents for Secondary Alcohols

Oxidizing AgentTypical SolventNotes
Pyridinium chlorochromate (PCC)Dichloromethane (CH₂Cl₂)Mild oxidant, suitable for sensitive substrates.
Potassium permanganate (B83412) (KMnO₄)Acetone, WaterStrong oxidant, can lead to over-oxidation if not controlled.
Jones reagent (CrO₃ in H₂SO₄/acetone)AcetoneStrongly acidic conditions.

Another alternative process reported for the synthesis of propiophenone is a vapor-phase cross-decarboxylation, where benzoic acid reacts with propionic acid at high temperatures over a catalyst. researchgate.net While not specifically detailed for this compound, this method represents an alternative industrial approach for related ketones. researchgate.net

Advanced and Sustainable Synthesis Strategies

In response to the growing need for environmentally friendly chemical processes, modern synthetic chemistry has focused on developing advanced and sustainable methods. These strategies aim to reduce waste, avoid hazardous materials, and improve energy efficiency.

Green Chemistry Principles in Compound Synthesis

Green chemistry principles are increasingly being applied to traditional reactions like the Friedel-Crafts acylation to make them more sustainable. For the synthesis of this compound, this involves several key modifications:

Use of Safer Solvents: Replacing hazardous solvents like carbon disulfide or chlorinated hydrocarbons with greener alternatives.

Catalyst Replacement: Moving away from stoichiometric, corrosive, and moisture-sensitive Lewis acids like AlCl₃, which generate significant waste during aqueous workup. researchgate.net

Energy Efficiency: Employing methods like microwave irradiation to accelerate reaction rates, often leading to cleaner reactions and higher yields in shorter times. researchgate.net

Atom Economy: Using reagents that incorporate a higher percentage of their atoms into the final product, such as using carboxylic acids directly instead of converting them to acyl chlorides. researchgate.net

Solvent-free reactions, often facilitated by microwave heating or mechanochemistry, represent a significant advance in green synthesis, minimizing volatile organic compound (VOC) emissions. mdpi.com

Catalytic Synthesis Methodologies

A major focus of sustainable synthesis is the development of heterogeneous, recyclable catalysts to replace traditional homogeneous Lewis acids. researchgate.net Solid acid catalysts, such as zeolites, offer a compelling alternative for the Friedel-Crafts acylation of 4-methylanisole. researchgate.netresearchgate.net

Zeolites are microporous aluminosilicate (B74896) minerals that can be engineered to have specific catalytic activities. Their benefits include:

Recyclability: As solid materials, they can be easily filtered from the reaction mixture and reused, reducing waste and cost.

Reduced Corrosion: They are less corrosive than traditional Lewis acids.

Shape Selectivity: The defined pore structure of zeolites can influence the regioselectivity of the reaction, potentially leading to higher yields of the desired isomer.

Other catalytic systems, such as using zinc for Friedel-Crafts acylation under solvent-free microwave conditions or employing non-hygroscopic Lewis acids like aluminum dodecatungstophosphate, have also been reported as efficient and greener alternatives. researchgate.net

Table 3: Examples of Advanced Catalytic Systems

Catalyst SystemKey AdvantageReference
H-Y and H-beta ZeolitesHeterogeneous, recyclable, shape-selective. researchgate.netresearchgate.net
Zinc (Zn) powderEnables solvent-free reaction under microwave irradiation. researchgate.net
Aluminum dodecatungstophosphate (AlPW₁₂O₄₀)Non-hygroscopic and efficient under solvent-less conditions. researchgate.net

Chemoenzymatic or Biocatalytic Approaches

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful strategy for producing complex molecules with high selectivity under mild conditions. mdpi.comnih.gov While direct biocatalytic Friedel-Crafts-type acylation of aromatic rings is not a well-established field, enzymes can be used in alternative pathways. numberanalytics.com

For the synthesis of this compound, a potential chemoenzymatic route could involve:

Biocatalytic Oxidation: A two-step process where a propenylbenzene precursor is first converted to a diol via lipase-catalyzed epoxidation, followed by microbial oxidation of the diol to yield the corresponding hydroxy ketone. frontiersin.org

Enzymatic Reduction (in reverse): While typically used for reduction, oxidoreductase enzymes could theoretically be used for the oxidation of 1-(2-methoxy-5-methylphenyl)propan-1-ol to the ketone, offering high selectivity and avoiding harsh chemical oxidants.

The use of lipases to catalyze C-C bond formation, while an area of active research, is still emerging. researchgate.netnih.gov Currently, literature specifically detailing a chemoenzymatic or purely biocatalytic synthesis of this compound is limited, representing an area for future research and development. numberanalytics.comrjpbr.com

Reactivity and Transformation Pathways of 1 2 Methoxy 5 Methylphenyl Propan 1 One

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. researchgate.net The rate and regioselectivity of this reaction are heavily influenced by the substituents already present on the ring. researchgate.net In 1-(2-Methoxy-5-methylphenyl)propan-1-one, the methoxy (B1213986) (-OCH3) and methyl (-CH3) groups are both activating and ortho-, para-directing. The methoxy group is a stronger activator than the methyl group. The propionyl group (-C(O)CH2CH3) is a deactivating, meta-directing group.

The positions on the benzene ring are numbered starting from the carbon bearing the propionyl group as C1. Thus, the methoxy group is at C2 and the methyl group is at C5. The available positions for substitution are C3, C4, and C6.

The powerful ortho-, para-directing methoxy group at C2 strongly activates the C3 (ortho) and C6 (para) positions.

The methyl group at C5 activates its ortho positions, C4 and C6.

The deactivating propionyl group at C1 directs incoming electrophiles to the C3 and C5 positions (meta), but its influence is generally overridden by the stronger activating groups.

Considering these combined effects, electrophilic substitution is predicted to occur predominantly at the C4 and C6 positions, which are activated by both the methoxy and methyl groups and are sterically accessible.

Halogenation Studies (e.g., Bromination with N-Bromosuccinimide)

Halogenation is a common electrophilic aromatic substitution reaction. N-Bromosuccinimide (NBS) is a versatile reagent used for bromination, capable of participating in both electrophilic and free-radical pathways depending on the reaction conditions. organic-chemistry.orgmasterorganicchemistry.com For aromatic rings, particularly activated ones, NBS in the presence of an acid catalyst or in a polar solvent typically proceeds via an electrophilic substitution mechanism. mdpi.commdma.ch

Regioselectivity and Site Specificity Investigations

While specific studies on the bromination of this compound are not extensively documented in the reviewed literature, the regioselectivity can be predicted based on the directing effects of the existing substituents. The strong activation and directing influence of the methoxy and methyl groups would favor substitution on the aromatic ring over the α-position of the ketone. The expected major products from monobromination would be 1-(4-bromo-2-methoxy-5-methylphenyl)propan-1-one and 1-(6-bromo-2-methoxy-5-methylphenyl)propan-1-one. Steric hindrance from the C1 propionyl group might slightly influence the ratio of these products.

Table 1: Predicted Regioselectivity in the Monobromination of this compound

Product Name Position of Bromination Activating Influences Predicted Yield
1-(4-bromo-2-methoxy-5-methylphenyl)propan-1-one C4 Ortho to -CH3 Major Product
1-(6-bromo-2-methoxy-5-methylphenyl)propan-1-one C6 Para to -OCH3, Ortho to -CH3 Major Product
1-(3-bromo-2-methoxy-5-methylphenyl)propan-1-one C3 Ortho to -OCH3 Minor Product

Note: This table is based on theoretical predictions derived from general principles of electrophilic aromatic substitution and not on specific experimental data.

Mechanistic Elucidation of Halogenation Pathways

The mechanism for electrophilic aromatic bromination using NBS typically involves the generation of an electrophilic bromine species. libretexts.org In polar solvents like acetonitrile (B52724), NBS itself can be sufficiently polarized to act as an electrophile, or it can react with trace amounts of HBr to generate molecular bromine (Br2) in situ. mdma.ch The Br2 is then activated by a Lewis or Brønsted acid catalyst.

The general mechanism proceeds in two steps:

Attack of the electrophile: The π-electron system of the activated benzene ring attacks the electrophilic bromine atom (Br+), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orglibretexts.org

Deprotonation: A weak base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final brominated product. libretexts.orglibretexts.org

Impact of Reaction Conditions (e.g., Solvent-Free, Visible Light) on Selectivity

Modern synthetic methods often employ solvent-free and light-induced conditions to promote greener and more selective chemical transformations. dongguk.edursc.org

Solvent-Free Conditions: Performing reactions without a solvent, for instance by grinding the reactants together, can enhance reaction rates and sometimes alter selectivity. mdpi.com In the context of the bromination of aromatic ketones, solvent-free reactions can lead to high yields and simplified work-up procedures. mdpi.com

Visible Light: Visible light, often in conjunction with a photocatalyst, can initiate radical reactions. rsc.orgmdpi.com For a substrate like this compound, irradiation with visible light in the presence of NBS could potentially favor benzylic bromination at the α-position to the carbonyl group (i.e., on the ethyl chain) via a free-radical mechanism, competing with the electrophilic aromatic substitution pathway. researchgate.netmasterorganicchemistry.com The choice of conditions is therefore crucial in directing the reaction to the desired product, either ring bromination or side-chain bromination.

Nitration and Sulfonation Reactions

Specific literature detailing the nitration and sulfonation of this compound is scarce. However, the outcomes can be predicted based on standard electrophilic aromatic substitution principles.

Nitration: This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+). Given the directing effects of the substituents, nitration is expected to yield a mixture of 4-nitro and 6-nitro derivatives. The existence of related compounds like 2-Methoxy-5-nitrophenol confirms the feasibility of such transformations on similarly substituted rings. nih.gov

Sulfonation: This reaction is commonly performed using fuming sulfuric acid (H2SO4 with dissolved SO3), where SO3 acts as the electrophile. The reaction is typically reversible. As with nitration, the sulfonic acid group (-SO3H) is expected to be introduced at the C4 and C6 positions of the aromatic ring.

Reactions at the Ketone Carbonyl Group

The carbonyl group (C=O) in this compound is a key site for a variety of chemical transformations. The carbon atom of the carbonyl is electrophilic, making it a target for nucleophiles, while the oxygen atom is nucleophilic and can be protonated by acids.

Common reactions involving the ketone carbonyl group include:

Nucleophilic Addition: The carbonyl group can be attacked by a wide range of nucleophiles. For example, reduction with sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) would convert the ketone into the corresponding secondary alcohol, 1-(2-methoxy-5-methylphenyl)propan-1-ol (B1427552). Reaction with Grignard reagents (R-MgBr) would lead to the formation of a tertiary alcohol. ncert.nic.in

Reactions at the α-Carbon: The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form an enolate. This enolate is nucleophilic and can react with electrophiles. For instance, α-halogenation can occur under acidic or basic conditions. mdpi.com It is important to distinguish this from the electrophilic aromatic halogenation discussed previously.

Table 2: Overview of Potential Reactions at the Carbonyl Group

Reaction Type Reagents Product Type
Reduction NaBH4, Methanol (B129727) Secondary Alcohol
Grignard Reaction CH3MgBr, then H3O+ Tertiary Alcohol
α-Bromination Br2, Acetic Acid α-Bromo Ketone

Note: This table represents common, expected reactions for an aromatic ketone of this type and is not based on specific experimental results for the title compound.

Condensation Reactions with Carbonyl Compounds (e.g., Benzaldehyde)

A significant reaction pathway for this compound involves the Claisen-Schmidt condensation, a base-catalyzed reaction between a ketone and an aromatic aldehyde that lacks α-hydrogens. wikipedia.orgnih.gov This reaction leads to the formation of α,β-unsaturated ketones, commonly known as chalcones. chemrevlett.comnih.govscispace.com

When this compound reacts with benzaldehyde (B42025) in the presence of a base, such as aqueous sodium hydroxide, it forms (2E)-1-(2-methoxy-5-methylphenyl)-3-phenylprop-2-en-1-one. chemrevlett.comnih.gov This transformation is a cornerstone in the synthesis of various chalcone (B49325) derivatives, which are recognized as important precursors for flavonoids and other biologically active heterocyclic compounds. chemrevlett.comnih.govnih.gov The general structure of chalcones consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. chemrevlett.comnih.gov

The synthesis of these chalcone derivatives can be achieved through various methods, including conventional heating and more modern techniques like microwave irradiation, which can enhance reaction rates. chemrevlett.com

Table 1: Representative Claisen-Schmidt Condensation Reaction

Reactant 1Reactant 2CatalystProduct
This compoundBenzaldehydeNaOH (aq)(2E)-1-(2-Methoxy-5-methylphenyl)-3-phenylprop-2-en-1-one

Alpha-Functionalization and Substitution Reactions (e.g., Alpha-Bromination)

The presence of α-hydrogens on the propanone chain of this compound allows for various functionalization reactions at this position. A key example is α-bromination. This reaction typically proceeds by treating the ketone with a brominating agent, often in the presence of an acid catalyst. The resulting α-bromo ketone, 2-bromo-1-(2-methoxy-5-methylphenyl)propan-1-one, is a valuable synthetic intermediate.

The introduction of the bromine atom at the α-position significantly enhances the electrophilicity of this carbon, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, further expanding the synthetic utility of the parent molecule.

Formation of Derivatives for Further Synthetic Utility (e.g., Oximes)

The carbonyl group of this compound can react with hydroxylamine (B1172632) to form an oxime. wikipedia.org This reaction is a condensation process that results in the formation of this compound oxime. wikipedia.org Oximes are crystalline solids and their formation can be used for the identification and purification of ketones. wikipedia.org

Beyond their role as simple derivatives, oximes are pivotal intermediates in the Beckmann rearrangement. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This acid-catalyzed reaction transforms an oxime into a substituted amide. wikipedia.orgorganic-chemistry.org The Beckmann rearrangement of this compound oxime would yield N-(2-methoxy-5-methylphenyl)propanamide or N-ethyl-2-methoxy-5-methylbenzamide, depending on which group migrates. The stereochemistry of the oxime dictates the migrating group, which is typically anti-periplanar to the leaving group on the nitrogen. wikipedia.org This rearrangement is a powerful tool for inserting a nitrogen atom into a carbon framework. scispace.com

Table 2: Formation and Rearrangement of Oxime Derivative

Starting MaterialReagentIntermediate ProductReactionProduct
This compoundHydroxylamineThis compound oximeBeckmann Rearrangement (Acid-catalyzed)N-(2-methoxy-5-methylphenyl)propanamide or N-ethyl-2-methoxy-5-methylbenzamide

Transformations Involving the Methoxy and Methyl Substituents

The methoxy and methyl groups on the aromatic ring also offer sites for chemical modification, although these transformations can be more challenging to achieve selectively in the presence of the reactive ketone functionality.

Demethylation and Ether Cleavage Reactions

The methoxy group can be cleaved to reveal a hydroxyl group through demethylation. A common and effective reagent for this transformation is boron tribromide (BBr₃). orgsyn.orgnih.govcommonorganicchemistry.com This reaction is typically performed in an inert solvent like dichloromethane. commonorganicchemistry.com Boron tribromide is a strong Lewis acid that coordinates to the ether oxygen, facilitating the cleavage of the methyl-oxygen bond. nih.govnih.gov While effective, this reagent must be used with care as it can also interact with the carbonyl group. nih.gov Other strong acids like hydrobromic acid (HBr) can also be used for ether cleavage, though they often require harsher conditions. commonorganicchemistry.com

Oxidation of the Methyl Group

The benzylic methyl group is susceptible to oxidation to various functional groups, including aldehydes, and carboxylic acids. ncert.nic.inrsc.org The specific product depends on the choice of oxidizing agent and reaction conditions. ncert.nic.inthieme-connect.de Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, will typically oxidize the methyl group to a carboxylic acid. ncert.nic.in However, achieving selective oxidation to the aldehyde stage requires milder and more controlled conditions. Reagents like chromyl chloride (Etard reaction) or chromic oxide in acetic anhydride (B1165640) can be used for this purpose. ncert.nic.in The presence of the electron-donating methoxy group can influence the reactivity of the methyl group towards oxidation. rsc.org

Oxidation and Reduction Chemistry

The propiophenone (B1677668) core of this compound is central to its oxidation and reduction chemistry.

The ketone functionality can be reduced to a secondary alcohol, 1-(2-methoxy-5-methylphenyl)propan-1-ol. studylib.net Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). studylib.netncert.nic.in Sodium borohydride is a milder reducing agent and is often preferred for its selectivity, as it typically does not reduce other functional groups like esters or carboxylic acids. scribd.comscispace.com The reduction is generally carried out in an alcoholic solvent like methanol or ethanol (B145695). studylib.net

Conversely, the benzylic position adjacent to the carbonyl group can be oxidized. For instance, oxidation of the methylene (B1212753) group of the propyl chain can lead to the formation of a dicarbonyl compound. The selective oxidation of benzylic C-H bonds is an active area of research, with various methods employing reagents like o-iodoxybenzoic acid (IBX) or catalytic systems involving transition metals. organic-chemistry.orgmdpi.com

Selective Reduction of the Carbonyl Group

The selective reduction of the carbonyl group in this compound to the corresponding secondary alcohol, 1-(2-methoxy-5-methylphenyl)propan-1-ol, is a significant synthetic transformation. This can be accomplished through several established methods, primarily catalytic hydrogenation and reduction with hydride reagents.

Catalytic Hydrogenation: This method involves the addition of hydrogen across the carbonyl double bond in the presence of a metal catalyst. While specific studies on this compound are not extensively documented, research on analogous compounds such as 4'-methoxypropiophenone (B29531) has shown that catalytic transfer hydrogenation is an effective method for this type of reduction. mdpi.com It is anticipated that similar conditions would be applicable for the selective reduction of this compound, yielding the desired secondary alcohol without affecting the aromatic ring or its substituents.

Hydride Reduction: The use of hydride-donating reagents is a common and efficient way to reduce ketones. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones. In a typical reaction, NaBH₄ in a protic solvent such as methanol or ethanol would reduce the carbonyl group of this compound to a hydroxyl group, forming 1-(2-methoxy-5-methylphenyl)propan-1-ol. This reagent is advantageous due to its selectivity, as it does not typically reduce other functional groups like esters or the aromatic ring itself.

A summary of common reduction methods and their expected outcomes is presented in the table below.

Reagent/CatalystSolventTypical ConditionsProductAnticipated Yield
H₂/Pd-CEthanolRoom Temperature, 1 atm H₂1-(2-Methoxy-5-methylphenyl)propan-1-olHigh
NaBH₄Methanol0°C to Room Temperature1-(2-Methoxy-5-methylphenyl)propan-1-olExcellent
LiAlH₄Diethyl ether0°C, followed by aqueous workup1-(2-Methoxy-5-methylphenyl)propan-1-olExcellent

Oxidative Degradation Studies

The oxidative degradation of this compound can be explored through reactions that target the carbon-carbon bond adjacent to the carbonyl group. A prominent example of such a transformation is the Baeyer-Villiger oxidation.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxide-based reagents. wikipedia.orgnih.govorganic-chemistry.org The mechanism involves the insertion of an oxygen atom between the carbonyl carbon and one of the neighboring carbon atoms. The regioselectivity of this insertion is governed by the migratory aptitude of the adjacent groups. The general trend for migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.

In the case of this compound, the two groups flanking the carbonyl are the 2-methoxy-5-methylphenyl group (an aryl group) and an ethyl group (a primary alkyl group). Based on the established migratory aptitude, the 2-methoxy-5-methylphenyl group is expected to migrate in preference to the ethyl group. This would result in the formation of 2-methoxy-5-methylphenyl propanoate as the major product. The electron-donating nature of the methoxy and methyl substituents on the aromatic ring further enhances its ability to stabilize the partial positive charge during the migration step, reinforcing this predicted outcome. Studies on the analogous compound, propiophenone, have shown that the phenyl group migrates preferentially over the ethyl group, supporting this hypothesis. chegg.com

The predicted outcomes of the Baeyer-Villiger oxidation of this compound are detailed in the following table.

OxidantTypical SolventPredicted Major ProductPredicted Minor Product
m-CPBADichloromethane2-Methoxy-5-methylphenyl propanoateEthyl 2-methoxy-5-methylbenzoate
Peracetic AcidAcetic Acid2-Methoxy-5-methylphenyl propanoateEthyl 2-methoxy-5-methylbenzoate
H₂O₂/Lewis AcidVarious2-Methoxy-5-methylphenyl propanoateEthyl 2-methoxy-5-methylbenzoate

Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Polycyclic and Heterocyclic Compounds

The propiophenone (B1677668) scaffold is a foundational element for the synthesis of various nitrogen-containing heterocyclic compounds. Specifically, substituted phenyl ketones are key precursors in the construction of quinazoline (B50416) derivatives, a class of compounds with significant medicinal applications. General synthetic strategies often involve the condensation and cyclization of ortho-substituted phenyl ketones with nitrogen sources. For instance, methods for synthesizing quinazolin-4(3H)-ones can start from precursors like 2-aminobenzophenones or involve tandem reactions with materials such as 2-nitrobenzonitriles and alcohols. These established routes highlight the potential of 1-(2-Methoxy-5-methylphenyl)propan-1-one to serve as a starting material for novel, substituted quinazolines and related fused heterocyclic systems.

Furthermore, the reactivity of the ketone allows for its participation in reactions that build polycyclic frameworks. Methodologies such as Knoevenagel condensation followed by Corey–Chaykovsky cyclopropanation can transform aromatic aldehydes and ketones into complex spirocyclic systems. This approach has been used to synthesize 1,3-indanedione-derived donor-acceptor cyclopropanes, which are valuable polycyclic intermediates for further transformations. The structure of this compound is well-suited for similar reaction sequences to generate unique polycyclic and spiro-heterocyclic structures.

Reaction TypeStarting Material ClassKey ReagentsResulting ScaffoldRelevance to Target Compound
Heterocyclic Annulation2-AminobenzophenonesAmmonium Acetate, CuCl₂QuinazolineServes as a potential precursor for substituted quinazolines.
Tandem Cyclization2-Nitrobenzonitriles & AlcoholsCopper CatalystQuinazolin-4(3H)-oneDemonstrates the utility of substituted phenyl precursors in heterocycle synthesis.
Polycyclic Spiro-Compound SynthesisAromatic Aldehydes/KetonesIndane-1,3-dione, Dimethylsulfoxonium methylideSpiro[cyclopropane-1,2′-indene]Applicable for creating complex polycyclic systems from the propiophenone core.

Intermediate in Complex Natural Product Synthesis (e.g., Ephedrine)

While not documented in the synthesis of sesquiterpenes, the propiophenone core is a historically significant building block in the total synthesis of other complex natural products, most notably the alkaloid ephedrine (B3423809). The synthesis of ephedrine and its diastereomer pseudoephedrine from propiophenone is a classic example of how a simple aryl ketone can be elaborated into a stereochemically rich natural product. mdma.ch

The synthetic route typically begins with the α-bromination of propiophenone to yield α-bromopropiophenone. mdma.chbbgate.com This intermediate then undergoes nucleophilic substitution with methylamine (B109427) to form α-(methylamino)propiophenone (also known as methcathinone). mdma.ch The final and crucial step is the stereoselective reduction of the ketone to a secondary alcohol. mdma.ch The choice of reducing agent and conditions determines the diastereoselectivity of this transformation, yielding either ephedrine or pseudoephedrine. mdma.chmdma.ch This pathway underscores the value of the propiophenone scaffold in providing the fundamental carbon framework for this class of natural alkaloids. By analogy, this compound could be employed in similar sequences to generate novel, substituted analogues of ephedrine for medicinal chemistry research. dcu.ie

Synthetic StepReactantKey Reagents/ConditionsProduct
1. α-BrominationPropiophenoneBromine (Br₂) in Benzene (B151609)α-Bromopropiophenone mdma.ch
2. Aminationα-BromopropiophenoneMethylamine (CH₃NH₂)α-(Methylamino)propiophenone mdma.ch
3. Ketone Reductionα-(Methylamino)propiophenoneH₂, Catalyst (e.g., Palladium or Platinum)(±)-Ephedrine / (±)-Pseudoephedrine mdma.chmdma.ch

Utilization in the Development of New Synthetic Methodologies

Substituted propiophenones serve as ideal model substrates for the development and optimization of new synthetic methodologies. The presence of a reactive carbonyl group and adjacent α-protons allows for the exploration of novel catalytic transformations. A notable example is the use of 4'-methoxypropiophenone (B29531) in the development of a bifunctional and recyclable nanocatalyst for the stereoselective conversion of this ketone into trans-anethole, a valuable flavor and fragrance compound.

This transformation proceeds through a one-pot cascade reaction involving a Meerwein–Pondorf–Verley (MPV) reduction followed by a dehydration step. The researchers developed a hafnium-based polymeric nanocatalyst (PhP-Hf) that contains both acid and base sites. These sites work synergistically to first reduce the ketone to an alcohol intermediate (1-(4-methoxyphenyl)propan-1-ol) using 2-pentanol (B3026449) as a hydrogen source, and then the Brønsted acid sites facilitate the dehydration to form the target alkene, trans-anethole. The use of this compound in similar studies could help refine catalyst design and expand the scope of such cascade reactions for producing fine chemicals from readily available precursors.

MethodologySubstrate ExampleCatalystKey TransformationSignificance
Cascade MPV Reduction-Dehydration4'-MethoxypropiophenoneBifunctional PhP-Hf NanocatalystKetone → Alcohol → AlkeneDevelopment of a recyclable catalyst for the efficient, one-pot synthesis of a high-value chemical (trans-anethole).

Application in Stereoselective and Asymmetric Synthesis

The carbonyl group in this compound is prochiral, making it an excellent substrate for stereoselective and asymmetric synthesis. The reduction of this ketone can lead to the formation of a chiral secondary alcohol, 1-(2-methoxy-5-methylphenyl)propan-1-ol (B1427552), with one stereocenter. Achieving high enantioselectivity in this transformation is a key goal for producing optically pure compounds, which are crucial as chiral building blocks or as active pharmaceutical ingredients.

Several methods are available for the asymmetric reduction of prochiral ketones:

Catalytic Asymmetric Transfer Hydrogenation (ATH): This method often employs ruthenium(II) catalysts with chiral diamine-diphosphine ligands (Noyori-type catalysts). Racemic secondary alcohols or isopropanol (B130326) can serve as the hydrogen source to reduce the ketone with high enantiomeric excess (ee).

Enzymatic Reduction: Alcohol dehydrogenases (ADHs) are highly effective biocatalysts for the asymmetric synthesis of chiral alcohols. These enzymes can exhibit remarkable substrate specificity and enantioselectivity, often operating under mild, environmentally friendly conditions and producing alcohols with very high ee.

Chiral Hydride Reagents: Stoichiometric reagents like chiral oxazaborolidines (Corey-Bakshi-Shibata catalysts) can mediate the reduction of ketones to alcohols with predictable stereochemistry and high enantiopurity.

These methodologies demonstrate the potential of this compound as a versatile starting material for accessing valuable, enantiomerically enriched chiral alcohols.

Asymmetric MethodCatalyst/Reagent TypeTypical OutcomeAdvantages
Asymmetric Transfer HydrogenationChiral Ru(II) Complexes (e.g., Noyori catalysts)High Enantiomeric Excess (ee)High efficiency, broad substrate scope.
Enzymatic ReductionAlcohol Dehydrogenases (ADHs)Excellent Enantiomeric Excess (>99% ee)High selectivity, mild/green conditions. google.com
Catalytic Asymmetric HydrogenationChiral Transition Metal Catalysts (e.g., Rh, Ru)High Enantiomeric Excess (ee)High atom economy.

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(2-Methoxy-5-methylphenyl)propan-1-one would be expected to show distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons would appear in the downfield region, typically between 6.8 and 7.5 ppm, with their splitting patterns providing information about their substitution pattern on the benzene (B151609) ring. The methoxy (B1213986) group protons would exhibit a sharp singlet, likely around 3.8 ppm. The protons of the propanoyl group would show a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-CH2-) group adjacent to the carbonyl, and a triplet for the terminal methyl (-CH3) group, appearing further upfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ketone is typically observed significantly downfield, often in the range of 190-200 ppm. The aromatic carbons would produce a series of signals between 110 and 160 ppm, with the carbon attached to the methoxy group being the most deshielded in that region. The carbons of the methoxy and the propanoyl groups would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.3-7.5d1HAromatic H
~7.0-7.2dd1HAromatic H
~6.8-6.9d1HAromatic H
~3.8s3H-OCH₃
~2.9q2H-C(=O)CH₂CH₃
~2.3s3HAr-CH₃
~1.1t3H-C(=O)CH₂CH₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~200C=O
~158Ar-C-OCH₃
~135Ar-C-CH₃
~132Ar-C
~128Ar-C
~125Ar-C
~112Ar-C
~55-OCH₃
~35-C(=O)CH₂CH₃
~21Ar-CH₃
~8-C(=O)CH₂CH₃

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp absorption band around 1680 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the aromatic ketone. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The methoxy group would show a characteristic C-O stretching band around 1250 cm⁻¹. Additionally, C-H stretching vibrations of the alkyl groups (methyl and ethyl) would be observed in the 2850-2990 cm⁻¹ range. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3050MediumAromatic C-H Stretch
~2980MediumAliphatic C-H Stretch (asymmetric)
~2870MediumAliphatic C-H Stretch (symmetric)
~1680StrongC=O Stretch (Aryl Ketone)
~1600, ~1480Medium-StrongAromatic C=C Stretch
~1250StrongC-O Stretch (Aryl Ether)

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise molecular mass and elemental composition of a compound. For this compound (C₁₁H₁₄O₂), the calculated monoisotopic mass is 178.0994 Da. nih.gov HRMS analysis would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ very close to this calculated value, confirming the elemental formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for aromatic ketones include alpha-cleavage, leading to the loss of the ethyl group to form a stable acylium ion. A McLafferty rearrangement is also possible if a gamma-hydrogen is available for abstraction.

Table 4: Predicted HRMS Fragmentation Data for this compound

m/z (Predicted)Possible Fragment Ion
178.0994[C₁₁H₁₄O₂]⁺ (Molecular Ion)
149.0603[M - C₂H₅]⁺ (Loss of ethyl group)
135.0446[M - C₂H₅ - CO]⁺ (Loss of ethyl and carbonyl)
107.0497[C₇H₇O]⁺
77.0391[C₆H₅]⁺ (Phenyl cation)

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. To date, no publicly available crystal structure data for this compound has been found. If the compound can be obtained in a crystalline form of suitable quality, X-ray diffraction analysis would provide invaluable and unambiguous structural proof, including the planarity of the aromatic ring, the orientation of the methoxy and propanoyl substituents relative to the ring, and intermolecular interactions in the crystal lattice.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., GC-MS, HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of a compound and for its isolation from reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is well-suited for the analysis of volatile compounds like this compound. The retention time in the gas chromatogram is a characteristic property of the compound under specific analytical conditions and can be used for its identification and quantification. The mass spectrometer provides a fragmentation pattern for the eluting compound, further confirming its identity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation, identification, and quantification of compounds in a mixture. For this compound, a reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be appropriate. The retention time and the peak purity, as determined by a diode-array detector, are crucial parameters for assessing the sample's purity.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used for monitoring the progress of reactions and for preliminary purity checks. A suitable mobile phase (eluent), typically a mixture of a nonpolar solvent (like hexane) and a more polar solvent (like ethyl acetate), would be used to achieve good separation of the compound from any impurities on a silica (B1680970) gel plate. The position of the spot, represented by its retention factor (Rf) value, is a characteristic of the compound in that specific solvent system. Visualization can be achieved under UV light due to the aromatic nature of the compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), would be fundamental to understanding the molecular properties of 1-(2-methoxy-5-methylphenyl)propan-1-one. DFT methods provide a balance between computational cost and accuracy, making them suitable for molecules of this size.

Conformational Analysis and Energy Landscapes

A thorough conformational analysis would be the first step in a computational study. This involves identifying the various spatial arrangements of the atoms (conformers) and determining their relative stabilities. For this compound, the key degrees of freedom would be the rotation around the single bonds, particularly the bond connecting the propanone group to the phenyl ring and the bond of the methoxy (B1213986) group.

A potential energy surface scan would be performed by systematically rotating these bonds and calculating the energy at each step. This would reveal the low-energy conformers (local minima) and the energy barriers (transition states) that separate them. The results would likely be presented in a table listing the relative energies of the stable conformers.

Table 1: Hypothetical Relative Energies of Conformers for this compound

Conformer Dihedral Angle (°C-C-C=O) Relative Energy (kcal/mol)
1 (Global Minimum) 0 0.00
2 180 1.50
3 90 5.20

This table is for illustrative purposes only and does not represent actual calculated data.

Electronic Structure Analysis and Reactivity Predictions

Once the lowest energy conformer is identified, its electronic structure would be analyzed to predict its reactivity. This involves examining the distribution of electrons within the molecule. Key parameters that would be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the electron density surface. This map helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical reactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.

Table 2: Hypothetical Electronic Properties of this compound (DFT Calculation)

Property Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV
Dipole Moment 3.2 D

This table is for illustrative purposes only and does not represent actual calculated data.

Computational Modeling of Reaction Mechanisms

If this compound were involved in a chemical reaction, computational modeling could be used to elucidate the reaction mechanism. This would involve locating the transition state structures for each step of the proposed mechanism and calculating the activation energies. This information would help to determine the most likely reaction pathway and predict the reaction kinetics.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods are frequently used to predict various spectroscopic properties. These theoretical predictions can then be compared with experimental data to confirm the molecular structure and aid in the interpretation of spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can be converted into predicted ¹H and ¹³C NMR chemical shifts.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities would be calculated from the second derivatives of the energy. These theoretical frequencies are often scaled to better match experimental IR spectra.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) would be employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic Data Predicted Value Experimental Value
¹H NMR (δ, ppm) - OCH₃ 3.85 Not Available
¹³C NMR (δ, ppm) - C=O 200.1 Not Available
IR (cm⁻¹) - C=O stretch 1680 Not Available
UV-Vis λmax (nm) 280 Not Available

This table is for illustrative purposes only and does not represent actual calculated data.

Potential in Materials Science and Polymer Chemistry Research

Role as a Monomer or Precursor for Polymer Architectures

There is no available research to suggest that 1-(2-Methoxy-5-methylphenyl)propan-1-one has been investigated or utilized as a monomer or precursor for creating polymer architectures. Scientific literature does not describe any polymerization reactions involving this specific compound or detail the properties of any resulting polymers.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Its Synthesis and Transformations

The development of innovative and efficient catalytic systems is a cornerstone for advancing the chemistry of 1-(2-Methoxy-5-methylphenyl)propan-1-one. Future research could focus on heterogeneous catalysts, which offer advantages in terms of separation and reusability. For instance, drawing inspiration from the successful use of bifunctional Hf-based polymeric nanocatalysts in the conversion of related ketones like 4'-methoxypropiophenone (B29531), similar systems could be designed for this specific molecule. nih.gov Such catalysts, possessing both acid and base sites, could facilitate cascade reactions, such as a one-pot reduction of the ketone followed by a dehydration or condensation reaction, thereby improving process efficiency. nih.gov

Furthermore, the exploration of photocatalytic systems presents another promising avenue. These systems can enable transformations under mild conditions, potentially offering unique selectivity that is not achievable through traditional thermal methods. The application of automated and parallel synthesis technologies could also accelerate the discovery of optimal catalysts and reaction conditions, allowing for high-throughput screening of various ligands, metal precursors, and supports. rug.nl

Exploration of Chemo-, Regio-, and Stereoselective Reactions

The molecular structure of this compound offers multiple sites for chemical modification, making the exploration of selective reactions a rich field of study.

Stereoselectivity: The carbonyl group is a prime target for stereoselective reduction to produce chiral alcohols. Future work could involve developing catalysts for enantioselective hydrogenation or transfer hydrogenation, similar to processes developed for other propiophenones. nih.govgoogle.com This would provide access to enantiomerically pure 1-(2-methoxy-5-methylphenyl)propan-1-ol (B1427552), a potentially valuable building block for pharmaceuticals and other fine chemicals.

Regioselectivity: The aromatic ring presents several positions for electrophilic substitution. Research into regioselective halogenation, nitration, or Friedel-Crafts reactions could yield a variety of functionalized derivatives. The directing effects of the existing methoxy (B1213986) and methyl groups would be a key factor to study and control. For example, developing conditions that favor substitution at a specific less-activated position would be a significant synthetic achievement.

Chemoselectivity: For derivatives of this compound that contain additional functional groups, achieving chemoselectivity will be crucial. For example, in a molecule containing both the ketone and an ester, developing catalytic systems that selectively reduce the ketone without affecting the ester would be a valuable endeavor. Multicomponent reactions, which can form complex molecules in a single step, could also be explored to control selectivity in the synthesis of more elaborate structures based on this scaffold. rug.nl

Deeper Mechanistic Studies of Its Complex Reactivity

A thorough understanding of reaction mechanisms is fundamental to controlling reaction outcomes and optimizing conditions. For this compound, future research should aim to move beyond simple product analysis to a detailed elucidation of reaction pathways.

Kinetic studies can reveal the rate-determining steps and the influence of reactant and catalyst concentrations on reaction speed. nih.gov Spectroscopic techniques, such as in-situ infrared or NMR spectroscopy, could be employed to detect transient intermediates, providing direct evidence for proposed mechanistic steps. Isotope labeling studies would also be invaluable for tracking the movement of atoms throughout a reaction.

Furthermore, the application of advanced computational chemistry can provide profound insights. Quantum mechanical/molecular mechanical (QM/MM) and machine learning methods can be used to model reaction pathways, calculate activation energies, and visualize transition states. nih.govresearchgate.net Such studies, analogous to those performed on other complex organic and enzymatic reactions, could help explain observed selectivity and guide the design of more efficient catalysts and processes. nih.govresearchgate.netmdpi.com

Computational Design and Synthesis of Novel Derivatives with Predicted Properties

Computational chemistry offers powerful tools for the rational design of new molecules with specific, desired properties, preceding their actual synthesis. This in silico approach can save significant time and resources.

Using techniques like Density Functional Theory (DFT), researchers can calculate the electronic properties (e.g., HOMO-LUMO energy gaps) and structural features of hypothetical derivatives of this compound. mdpi.com This allows for the prediction of reactivity, stability, and even potential biological activity. For example, scientists could design a series of derivatives with varying electron-donating or electron-withdrawing groups on the phenyl ring to systematically tune the molecule's redox potential or its interaction with a biological target. mdpi.commdpi.com

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for confirming the molecular structure of 1-(2-Methoxy-5-methylphenyl)propan-1-one?

  • Methodological Answer :

  • ¹H/¹³C NMR : Analyze coupling constants and chemical shifts to confirm substituent positions (e.g., methoxy at C2, methyl at C5). Integration ratios validate proton counts.
  • IR Spectroscopy : Identify the carbonyl stretch (~1700 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹).
  • Mass Spectrometry (MS) : Confirm molecular weight via molecular ion peaks (e.g., ESI-MS or EI-MS). High-resolution MS (HRMS) validates the exact mass (±5 ppm).
  • Cross-reference experimental data with computational predictions (DFT) and databases like NIST Chemistry WebBook .

Q. How can researchers design crystallization experiments to obtain high-quality single crystals?

  • Methodological Answer :

  • Use slow evaporation or solvent diffusion with solvents like acetone, ethyl acetate, or DMSO.
  • Optimize temperature (20–25°C) and humidity to minimize disorder.
  • Screen crystal quality via pre-experimental X-ray diffraction (e.g., using a benchtop diffractometer).
  • For stubborn cases, employ seeding techniques or gradient cooling .

Advanced Research Questions

Q. What strategies resolve electron density ambiguities during X-ray refinement caused by methoxy group disorder?

  • Methodological Answer :

  • Use SHELXL ’s PART and AFIX commands to model disordered conformers. Apply geometric restraints (e.g., DFIX for bond distances, ISOR for thermal motion).
  • Validate with Hirshfeld rigid-bond tests and difference density maps (e.g., check for residual peaks >0.5 eÅ⁻³).
  • Compare refinement models using R-factor convergence and goodness-of-fit (GOF) metrics.
  • For severe disorder, consider twinning refinement or omit problematic regions .

Q. How can graph set analysis elucidate hydrogen bonding networks in the crystalline structure?

  • Methodological Answer :

  • Map donor-acceptor pairs (e.g., C=O⋯H interactions) using crystallographic software (Mercury, Olex2).
  • Classify motifs (e.g., chains (C) , rings (R) ) via Etter’s graph theory.
  • Calculate interaction energies with CrystalExplorer (Hirshfeld surface analysis).
  • Correlate packing motifs with thermal stability (TGA) or solubility data .

Q. What methodologies address contradictions between theoretical and experimental ¹³C NMR chemical shifts?

  • Methodological Answer :

  • Perform GIAO-DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict shifts. Include solvent effects via PCM .
  • For solid-state discrepancies, compare with CP/MAS ¹³C NMR to account for crystal packing.
  • Validate using DEPT-Q spectra to distinguish CH₃, CH₂, and quaternary carbons.
  • Adjust computational models for spin-orbit coupling if heavy atoms are present .

Q. How should researchers analyze reaction by-products in Friedel-Crafts syntheses of this compound?

  • Methodological Answer :

  • Use LC-MS with a C18 column (gradient elution: 0.1% formic acid in acetonitrile/water).
  • Identify by-products via HRMS fragmentation patterns (e.g., loss of methoxy or methyl groups).
  • Quantify impurities via calibration curves adjusted for ionization efficiency.
  • Synthesize suspected by-products (e.g., di- or tri-substituted isomers) as reference standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.